molecular formula C10H16ClNS B2676199 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride CAS No. 2490420-52-3

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride

Cat. No.: B2676199
CAS No.: 2490420-52-3
M. Wt: 217.76
InChI Key: WTNPGBDEQLWPHB-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride is a chemical compound with the molecular formula C10H15NS·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride typically involves the reaction of 3-methylthiophene with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .

Scientific Research Applications

4-(3-Methylthiophen-2-yl)piperidine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methylthiophen-2-yl)piperidine;hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the thiophene ring. This unique structure can confer different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-8-4-7-12-10(8)9-2-5-11-6-3-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNPGBDEQLWPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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